1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C8H7BrClN3O |
|---|---|
Molecular Weight |
276.52 g/mol |
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]-4-chloropyrazol-3-amine |
InChI |
InChI=1S/C8H7BrClN3O/c9-7-2-1-5(14-7)3-13-4-6(10)8(11)12-13/h1-2,4H,3H2,(H2,11,12) |
InChI Key |
CCLFHJFDFIMVJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
- Pyrazoles are commonly synthesized via condensation of hydrazines with 1,3-dicarbonyl compounds or equivalents.
- For this compound, a 4-chloro substitution on the pyrazole ring suggests starting from a chlorinated precursor or introducing chlorine via halogenation after ring formation.
- The 3-amine group can be introduced either by direct amination of the pyrazole ring or by using an aminated pyrazole precursor.
Relevant Literature and Patents
- Patent IL238044A describes preparation of chloro-substituted pyrazole intermediates with amine functionalities, which can be adapted for the synthesis of the target compound by modifying substituents and reaction conditions.
- The patent emphasizes controlling regioselectivity and using pharmaceutically acceptable salts and esters to optimize yields.
Synthesis and Bromination of the Furan Moiety
Bromination of Furan
- Bromination at the 5-position of furan rings is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid polysubstitution.
- The 5-bromofuran-2-yl unit can be prepared by selective bromination of furan derivatives.
Attachment of Bromofuran to Pyrazole
- The bromofuran is linked to the pyrazole nitrogen via a methylene bridge, which can be introduced by alkylation using a bromomethyl derivative of bromofuran or by nucleophilic substitution.
Detailed Preparation Method Example
Based on analogous compounds and related pyrazole syntheses, a plausible preparation route is:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 5-bromofuran-2-carboxaldehyde or bromomethylfuran | Bromination of furan derivatives with NBS or Br2 | Control temperature to avoid overbromination |
| 2 | Preparation of 4-chloro-3-aminopyrazole intermediate | Condensation of hydrazine derivatives with chlorinated 1,3-dicarbonyls | Use protecting groups if necessary |
| 3 | Alkylation of pyrazole nitrogen with bromomethyl-5-bromofuran | N-alkylation using bromomethyl bromofuran and base (e.g., K2CO3) in polar aprotic solvent | Ensures methylene bridge formation |
| 4 | Purification and isolation | Chromatography or recrystallization | Achieves high purity product |
Research Findings and Optimization
- A synthesis method for 5-bromo-1-methyl-1H-pyrazol-3-amine has been reported with high yield and low-cost raw materials, avoiding highly toxic reagents, which can be adapted for the bromofuran-pyrazole compound by substituent modification.
- Control of reaction temperature and reagent stoichiometry is critical to prevent side reactions, especially during bromination and alkylation steps.
- Use of trifluoroacetic acid for deprotection and hydrolysis steps has been shown effective in related pyrazole amine syntheses.
- Purification by crystallization from solvents such as ethyl acetate and toluene yields high purity crystalline products.
Data Table: Key Reaction Parameters and Yields
| Step | Reaction Type | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination of furan | Electrophilic substitution | NBS or Br2 | 0–5 | 1–2 | 85–90 | Avoid polysubstitution |
| Pyrazole ring formation | Condensation | Hydrazine + chlorinated diketone | 50–80 | 4–6 | 70–80 | Use inert atmosphere |
| N-Alkylation | Nucleophilic substitution | Bromomethyl-5-bromofuran + base | 25–60 | 6–12 | 65–75 | Polar aprotic solvent preferred |
| Purification | Crystallization | Ethyl acetate/toluene | Ambient | 12–24 | >95 purity | Optimize solvent ratio |
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azides, nitriles, and other substituted derivatives.
Scientific Research Applications
Pharmacological Properties
1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine has been identified as a promising candidate in the development of drugs targeting androgen receptors. Research indicates that compounds in this class can act as selective androgen receptor modulators (SARMs), which are useful in treating conditions such as prostate cancer and other androgen-dependent diseases. The compound exhibits high affinity for androgen receptors, demonstrating antagonistic activity that can inhibit the proliferation of prostatic cancer cell lines .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical settings:
Case Study 1: Prostate Cancer Treatment
A study demonstrated that this compound effectively inhibited androgen receptor signaling pathways in vitro, leading to reduced cell viability in prostate cancer cell lines. The results indicated that it could serve as a therapeutic agent for patients with advanced prostate cancer, particularly those resistant to conventional therapies .
Case Study 2: Selective Modulation
Another investigation focused on the compound's selectivity as an androgen receptor modulator. The findings suggested that it could selectively modulate androgen receptor activity without significant off-target effects, making it a candidate for further clinical development .
Data Table: Comparative Analysis of SARMs
Mechanism of Action
The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Analysis
The table below highlights key structural differences between the target compound and analogs:
Physicochemical Properties
- Molecular Weight and Lipophilicity :
- Electronic Effects: Bromine in the furan ring (target) enhances electron-withdrawing properties compared to non-halogenated furans (). CF₃-substituted pyridines () create stronger electron-deficient systems than furan derivatives .
Critical Analysis of Limitations
- Data Gaps: Limited biological activity or toxicity data for the target compound and analogs (e.g., notes safety data is unavailable).
- Structural Diversity : Most analogs focus on aryl/heteroaryl substituents; few explore hybrid systems like bromofuran-methyl groups.
Biological Activity
1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine, identified by its CAS number 1873961-29-5, is a compound of interest due to its potential biological activities. Its unique structure, featuring a bromofuran moiety and a pyrazole ring, suggests various pharmacological applications. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of this compound is C₈H₇BrClN₃O, with a molecular weight of 276.52 g/mol. The structure includes a furan ring substituted with bromine and a chlorinated pyrazole, contributing to its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole compounds can inhibit the proliferation of prostate cancer cell lines by acting as androgen receptor antagonists. These compounds often demonstrate high affinity for androgen receptors, suggesting that this compound may also possess similar mechanisms of action .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound could exhibit anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .
Structure-Bioactivity Relationship (S-BAR)
The biological activity of this compound can be partially explained through its structure. The presence of the bromofuran group is believed to enhance lipophilicity and facilitate cellular uptake, while the chlorinated pyrazole may interact effectively with specific biological targets such as enzymes or receptors.
Study on Anticancer Activity
In a study examining the effects of pyrazole derivatives on prostate cancer cells, it was found that compounds similar to this compound inhibited cell growth by inducing apoptosis. The mechanism was attributed to the modulation of cell cycle regulators and apoptosis-related proteins .
Inflammation Model
Another study investigated the anti-inflammatory properties of pyrazole derivatives in an animal model of induced inflammation. The results showed significant reductions in edema and inflammatory markers in subjects treated with compounds similar to 1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amines, indicating potential therapeutic applications in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
